2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Description
2-(Boc-amino)-8-azabicyclo[3.2.1]octane is a bicyclic amine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 2-position of the 8-azabicyclo[3.2.1]octane scaffold. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, enhancing stability and solubility . The compound has a molecular formula of C₁₂H₂₂N₂O₂, a molecular weight of 226.32 g/mol, and a CAS number of 1408076-01-4. It is typically stored under dark, dry conditions at 2–8°C to maintain stability .
The 8-azabicyclo[3.2.1]octane core is structurally analogous to tropane alkaloids like cocaine and scopolamine, which exhibit diverse biological activities, including neurotransmitter transporter modulation and receptor antagonism .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(8-azabicyclo[3.2.1]octan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-5-8-4-6-9(10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZCIFZEEFNPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2CCC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Profiles
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Substituent Impact on Selectivity: C8 modifications (e.g., cyclopropylmethyl or chlorobenzyl) drastically enhance DAT selectivity over serotonin (SERT) and norepinephrine (NET) transporters. For example, compound 22e shows a SERT/DAT selectivity ratio of 1060, making it a promising candidate for DAT-focused neuropharmacology . Acidic substituents at C6 (e.g., in NK1 antagonists) improve selectivity for human NK1 receptors while reducing hERG channel binding, minimizing cardiotoxicity risks .
- Protective Group Variations: The Boc group in 2-(Boc-amino)-8-azabicyclo[3.2.1]octane provides steric protection and stability, whereas the Cbz group in its analog offers alternative deprotection pathways for downstream functionalization .
- Natural vs. Synthetic Derivatives: Natural tropane alkaloids (e.g., scopolamine) and synthetic derivatives (e.g., 22e) share the 8-azabicyclo[3.2.1]octane core but differ in substituents, leading to divergent biological activities. For instance, (–)-ferruginine targets nAChR, while synthetic analogs like 22e focus on monoamine transporters .
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